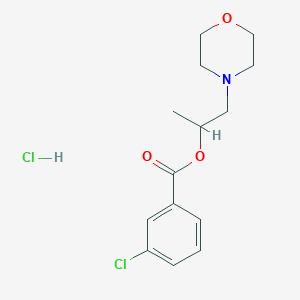
3-(dimethylamino)propyl 2-thiophenecarboxylate hydrochloride
描述
3-(dimethylamino)propyl 2-thiophenecarboxylate hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DTTC hydrochloride and is used in various research studies.
作用机制
The mechanism of action of DTTC hydrochloride involves the binding of metal ions to the thiophene ring of the compound. This binding leads to a change in the fluorescence properties of the compound, which can be used to detect the presence of metal ions. The binding of metal ions to DTTC hydrochloride has been found to be selective and specific, making it a useful tool in the study of metal ion interactions in biological systems.
Biochemical and Physiological Effects
DTTC hydrochloride has been found to have minimal biochemical and physiological effects on biological systems. It is not toxic to cells and has been used in various cell-based assays without any adverse effects. However, it is important to note that DTTC hydrochloride should be used in appropriate concentrations to avoid any potential toxicity.
实验室实验的优点和局限性
DTTC hydrochloride has several advantages for use in lab experiments. It is a highly sensitive and selective probe for the detection of metal ions, making it a useful tool in the study of metal ion interactions in biological systems. It is also easy to use and can be incorporated into various biological assays. However, DTTC hydrochloride has some limitations. It is not suitable for the detection of all metal ions and may require the use of additional probes for the detection of other metal ions. It is also important to note that DTTC hydrochloride may not be suitable for use in all biological systems and may require optimization for specific applications.
未来方向
There are several future directions for the use of DTTC hydrochloride in scientific research. One potential application is in the study of metal ion interactions in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DTTC hydrochloride could be used to detect changes in metal ion concentrations in these diseases and could potentially be used as a diagnostic tool. Another potential application is in the development of new sensors for the detection of metal ions in environmental samples. DTTC hydrochloride could be used as a basis for the development of new sensors that are more sensitive and selective for the detection of specific metal ions. Overall, DTTC hydrochloride has a wide range of potential applications in scientific research and is a promising tool for the study of metal ion interactions in biological systems.
科学研究应用
DTTC hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. It has also been used as a pH indicator and a sensor for the detection of amino acids and proteins. DTTC hydrochloride has been found to be a useful tool in the study of biological systems and has been used in various biological assays.
属性
IUPAC Name |
3-(dimethylamino)propyl thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-11(2)6-4-7-13-10(12)9-5-3-8-14-9;/h3,5,8H,4,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBWLQIOTVWLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3970501.png)
![1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970509.png)
![4-[1-(3-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970514.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B3970521.png)
![6-(4-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide](/img/structure/B3970522.png)
![methyl 4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3970535.png)
![ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3970560.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3970571.png)

![17-(4-bromophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970586.png)
![isopropyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3970588.png)
![6-[(4-benzyl-1-piperazinyl)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3970595.png)
![1-benzyl-4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3970601.png)